2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClFNO2/c1-25-20(14-6-12-5-13(8-14)9-15(20)7-12)11-23-19(24)10-16-17(21)3-2-4-18(16)22/h2-4,12-15H,5-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQKMOZSCIONQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms at specific positions. Common reagents for this step include chlorine gas and fluorine-containing compounds under controlled conditions.
Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where the methoxyadamantane reacts with the chloro-fluorophenyl intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate product reacts with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe for studying biological processes due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Gene Expression: Affecting the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences lie in the substituents on the phenyl ring and the N-linked groups. Below is a comparative table of select acetamide derivatives:
Key Structural and Functional Differences
- Phenyl Substituents: The target compound’s 2-chloro-6-fluoro arrangement creates ortho-substitution, leading to steric hindrance and altered electronic effects compared to 3-chloro-4-fluoro in ’s compound . Dimethenamid () lacks fluorine but includes a thienyl group, which may enhance soil activity in herbicides .
N-Substituents :
- The adamantane group in the target compound is distinctively bulky and lipophilic, likely improving blood-brain barrier penetration compared to simpler alkyl or aryl groups (e.g., dimethenamid’s methoxy-1-methylethyl group) .
- The sulfamoyl group in ’s analog introduces hydrogen-bonding capability, which is absent in the target compound but common in antimicrobial agents .
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a member of the class of acetamides, notable for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a chloro-fluorophenyl group and a methoxyadamantane moiety, which contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Effects: Reduces inflammation in animal models.
- Analgesic Properties: Demonstrates pain-relieving effects comparable to standard analgesics.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Pro-inflammatory Mediators: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Modulation of Neurotransmitter Systems: It may interact with serotonin and norepinephrine pathways, contributing to its analgesic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various acetamides, including this compound. It was found to be effective against Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, the compound significantly reduced paw edema in rats when administered at doses of 10 mg/kg and 20 mg/kg. The reduction in edema was comparable to that observed with indomethacin, a standard anti-inflammatory drug .
Study 3: Analgesic Effects
A study assessing the analgesic properties demonstrated that the compound provided significant pain relief in the formalin test model. The results indicated a reduction in both phases of pain response, suggesting both peripheral and central analgesic effects .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
